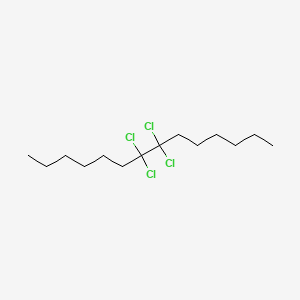

7,7,8,8-Tetrachlorotetradecane

Description

Properties

Molecular Formula |

C14H26Cl4 |

|---|---|

Molecular Weight |

336.2 g/mol |

IUPAC Name |

7,7,8,8-tetrachlorotetradecane |

InChI |

InChI=1S/C14H26Cl4/c1-3-5-7-9-11-13(15,16)14(17,18)12-10-8-6-4-2/h3-12H2,1-2H3 |

InChI Key |

LTVNXKOPVRVIEZ-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCC(C(CCCCCC)(Cl)Cl)(Cl)Cl |

Origin of Product |

United States |

Preparation Methods

Synthesis Methods

1,2,13,14-Tetrachlorotetradecane can be synthesized through the chlorination of tetradecane using various methods:

- Chlorination of Tetradecane : The primary method involves reacting tetradecane with chlorine gas under controlled conditions.

- Controlled Reaction Conditions : The synthesis requires careful control to achieve the desired degree of chlorination and minimize the formation of unwanted by-products.

- Analytical Techniques : Techniques like gas chromatography-mass spectrometry (GC-MS) are used to monitor the reaction and ensure product purity.

Chemical Properties

1,2,13,14-Tetrachlorotetradecane has the following properties:

Applications

1,2,13,14-Tetrachlorotetradecane is used for:

- Flame Retardant : Used in plastics, textiles, and rubber products to reduce flammability.

- Additive in Lubricants : Enhances the performance and stability of lubricants in industrial machinery.

- Rubber Products : Improves the durability and resistance of rubber products.

Chemical Reactions Analysis

Types of Reactions

7,7,8,8-Tetrachlorotetradecane can undergo various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of chlorinated alcohols or ketones.

Reduction: The reduction process can convert the compound into less chlorinated derivatives or hydrocarbons.

Substitution: Halogen exchange reactions can replace chlorine atoms with other halogens or functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.

Substitution: Reagents like sodium iodide (NaI) in acetone can facilitate halogen exchange reactions.

Major Products Formed

Oxidation: Chlorinated alcohols, ketones, or carboxylic acids.

Reduction: Less chlorinated hydrocarbons or fully dechlorinated tetradecane.

Substitution: Compounds with different halogens or functional groups replacing chlorine atoms.

Scientific Research Applications

7,7,8,8-Tetrachlorotetradecane has several applications in scientific research:

Chemistry: It is used as a precursor in the synthesis of more complex chlorinated compounds and as a reagent in various organic reactions.

Biology: The compound’s interactions with biological systems are studied to understand its potential effects and applications in biochemistry.

Medicine: Research is conducted to explore its potential use in pharmaceuticals, particularly in drug design and development.

Industry: It is utilized in the production of specialty chemicals, including flame retardants and plasticizers.

Mechanism of Action

The mechanism by which 7,7,8,8-Tetrachlorotetradecane exerts its effects involves its interaction with molecular targets, such as enzymes or receptors. The presence of chlorine atoms can influence the compound’s reactivity and binding affinity, leading to specific biochemical pathways being activated or inhibited.

Comparison with Similar Compounds

Isomeric Chlorinated Tetradecanes

7,7,8,8-Tetrachlorotetradecane differs from its isomers in the positioning of chlorine atoms, which significantly impacts physicochemical and regulatory profiles:

Notes:

Shorter-Chain Chlorinated Alkanes

Shorter-chain analogs, such as 3,4,7,8-tetrachlorodecane (C₁₀H₁₆Cl₄), exhibit distinct properties due to reduced chain length:

Key Differences :

Aromatic Chlorinated Hydrocarbons

Chlorinated aromatic compounds, such as 7,7,8,8-tetrachloro-p-xylylene , differ in structure and application:

Functional Comparison :

Other Tetrachloro Compounds

Compounds like 1,1,2,2-tetrachloroethane (C₂H₂Cl₄) and tetrachloroethylene (C₂Cl₄) highlight the role of chlorine count and molecular geometry:

Structural Insights :

- Smaller tetrachloro compounds (e.g., C2) are more volatile and acutely toxic, whereas C14 derivatives pose chronic environmental risks.

Q & A

Basic Research Questions

Q. How can 7,7,8,8-tetrachlorotetradecane be reliably identified and quantified in environmental samples using analytical chemistry techniques?

- Methodological Answer : Gas chromatography-mass spectrometry (GC-MS) is the primary method for detection, leveraging its high sensitivity for chlorinated hydrocarbons. Calibration standards (e.g., tetrachlorotetradecane isomers) should be used to validate retention times and fragmentation patterns . For quantification, internal standards like deuterated analogs (e.g., d30-n-tetradecane) improve precision by correcting for matrix effects .

- Key Data :

| Parameter | Value | Source |

|---|---|---|

| Molecular Formula | C₁₄H₂₆Cl₄ | |

| CAS No. | 32905-57-0 | |

| Molecular Weight | 336.17 g/mol |

Q. What regulatory frameworks restrict the use or release of this compound, and how do these impact experimental design?

- Methodological Answer : Under EU RoHS Directive 2015/863/EU, chlorinated alkanes (including tetrachlorotetradecane) are restricted in electronic equipment. Researchers must incorporate waste management protocols (e.g., closed-loop systems) and validate absence in final products via GC-MS or liquid chromatography-high-resolution mass spectrometry (LC-HRMS) .

Advanced Research Questions

Q. What are the dominant environmental degradation pathways of this compound, and how can they be modeled in laboratory settings?

- Methodological Answer : Aerobic microbial degradation studies using soil microcosms spiked with ¹³C-labeled tetrachlorotetradecane can track metabolite formation via isotopic ratio mass spectrometry. Anaerobic reductive dechlorination pathways should be tested using sulfate-reducing bacteria consortia, with chloride ion release monitored as a degradation marker .

- Example Experimental Design :

| Condition | Parameters | Detection Method |

|---|---|---|

| Aerobic | O₂, 25°C, pH 7 | ¹³C-NMR, LC-HRMS |

| Anaerobic | N₂, 30°C, pH 6 | Ion chromatography for Cl⁻ |

Q. How can researchers resolve contradictions in reported toxicity data for this compound across studies?

- Methodological Answer : Perform a systematic review with meta-analysis, categorizing data by test organism (e.g., Daphnia magna vs. zebrafish), exposure duration, and solvent carriers. Use multivariate regression to identify confounding variables (e.g., impurities in commercial standards) .

Q. What advanced separation techniques are optimal for detecting tetrachlorotetradecane in complex matrices like biological tissues or sediment?

- Methodological Answer : Accelerated solvent extraction (ASE) with dichloromethane followed by cleanup via gel permeation chromatography (GPC) reduces lipid interference. For high-resolution separation, two-dimensional GC (GC×GC) with electron capture detection (ECD) enhances sensitivity for chlorinated compounds .

Data Contradiction Analysis

Q. Why do half-life estimates for this compound vary significantly between laboratory and field studies?

- Methodological Answer : Lab studies often underestimate environmental persistence due to controlled conditions (e.g., constant temperature). Field studies should account for variable factors like organic carbon content and microbial diversity. Use fugacity modeling to reconcile lab-field discrepancies by integrating partition coefficients (log Kₒw = 5.2) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.